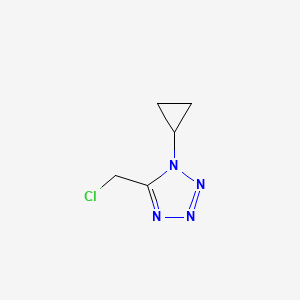

5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopropyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c6-3-5-7-8-9-10(5)4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISADQGRGZBXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with sodium azide and formaldehyde, followed by chlorination to introduce the chloromethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thioethers can be formed.

Oxidation Products: Oxidized derivatives with functional groups like aldehydes or carboxylic acids.

Cycloaddition Products:

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole has been investigated for its potential as a pharmaceutical agent. Its unique structure allows for various modifications that can enhance its biological activity.

Case Studies

- Antimicrobial Activity: Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain tetrazole derivatives showed efficacy against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects: Another investigation focused on the anti-inflammatory properties of tetrazoles, revealing that compounds similar to 5-(chloromethyl)-1-cyclopropyl-1H-tetrazole can inhibit pro-inflammatory cytokines in vitro .

Data Table: Medicinal Applications

| Application Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Potential Anticancer | Investigated for effects on cancer cells |

Materials Science

The compound is also explored in materials science for its role in synthesizing novel polymers and materials with specific properties.

Applications in Polymer Chemistry

This compound can be utilized as a building block in the synthesis of functionalized polymers. These polymers can exhibit unique electrical and thermal properties.

Data Table: Material Properties

| Property Type | Description | Reference |

|---|---|---|

| Thermal Stability | Enhanced stability in high-temperature environments | |

| Electrical Conductivity | Potential for use in electronic applications |

Agricultural Research

In agricultural contexts, this compound has been studied for its potential as a plant growth regulator.

Case Studies

- Growth Regulation: Studies have shown that tetrazole derivatives can influence plant growth patterns and stress responses. For example, a recent study highlighted the compound's ability to enhance drought resistance in certain crops .

Data Table: Agricultural Applications

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural and Physical Properties of Analogs

Reactivity and Functionalization Potential

- Cyclopropyl vs. Cyclohexyl/Propyl Substituents : The cyclopropyl group in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions or electrophilic substitutions compared to the more stable cyclohexyl or flexible propyl analogs .

- Chloromethyl vs. Chloroethyl/Chloronaphthyloxy : The chloromethyl group (target compound) offers direct nucleophilic substitution sites, whereas bulkier substituents like chloronaphthyloxy () hinder such reactions but improve lipid solubility for membrane penetration in drug design .

Biological Activity

5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this tetrazole derivative.

Chemical Structure and Properties

The compound has the following molecular formula: and a molar mass of 158.59 g/mol. Its structure is characterized by the presence of a cyclopropyl group and a chloromethyl substituent attached to a tetrazole ring, which is known for its pharmacological potential.

Synthesis

The synthesis of this compound typically involves methods such as Mannich base condensation and ultrasonication techniques. These methods enhance the yield and purity of the product while allowing for structural verification through various spectroscopic techniques like IR, NMR, and mass spectrometry .

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit considerable antimicrobial properties. In a study evaluating various tetrazole compounds, this compound showed promising results against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compound was tested against common pathogens such as Enterococcus faecalis, Candida albicans, and Microsporum audouinii. It exhibited significant activity compared to standard antibiotics like cefazolin and antifungal agents like clotrimazole .

| Pathogen | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|

| Enterococcus faecalis | 32 | Cefazolin | 64 |

| Candida albicans | 16 | Clotrimazole | 32 |

| Microsporum audouinii | 8 | Clotrimazole | 16 |

Cytotoxic Activity

In cytotoxicity assays against various cancer cell lines (HepG2 for liver cancer, MCF-7 for breast cancer, and HeLa for cervical cancer), compounds derived from tetrazoles have shown effective inhibition of cell growth. Specifically, this compound demonstrated IC50 values comparable to established chemotherapeutic agents like fluorouracil .

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HepG2 | 7.23 | Fluorouracil | 10.0 |

| MCF-7 | 9.15 | Fluorouracil | 12.0 |

| HeLa | 6.43 | Fluorouracil | 9.0 |

The biological activity of tetrazoles is often attributed to their ability to interact with various biological targets through molecular docking studies. For instance, molecular docking analysis indicated that certain derivatives bind effectively to proteins involved in cancer cell proliferation and microbial resistance mechanisms . The binding affinity of these compounds can be significantly higher than that of conventional drugs.

Case Studies

One notable case study involved the evaluation of a series of tetrazole derivatives where it was found that structural modifications at the C5 position led to enhanced antimicrobial activity against resistant strains of bacteria and fungi. This highlights the importance of structure-activity relationships (SAR) in developing more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cycloaddition. For example, chloromethylation of 1-cyclopropyl-1H-tetrazole derivatives can be achieved using formaldehyde and HCl under controlled temperatures (70–80°C). Optimization includes adjusting molar ratios, solvents (e.g., PEG-400 for improved solubility), and catalysts (e.g., Bleaching Earth Clay at pH 12.5). Reaction progress is monitored via TLC, followed by purification via recrystallization in aqueous acetic acid .

- Key Parameters Table :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 70–80°C |

| Solvent | PEG-400 |

| Catalyst | Bleaching Earth Clay (10 wt%) |

| Purification | Recrystallization in H₂O/AcOH |

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, tetrazole ring vibrations at ~1400–1500 cm⁻¹).

- ¹H/¹³C NMR : Confirms cyclopropyl protons (δ 0.5–1.5 ppm) and chloromethyl group (δ 3.5–4.5 ppm).

- Mass Spectrometry (EIMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis ensures stoichiometric purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) elucidate reaction mechanisms involving this tetrazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates in substitution or cycloaddition reactions. For instance, simulating the chloromethylation mechanism reveals activation energies and regioselectivity. Software like COMSOL Multiphysics integrates AI for optimizing reaction pathways and predicting side products .

Q. What experimental strategies address contradictions in biological activity data for this compound (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Dose-Response Replication : Use standardized protocols (e.g., fixed cell lines, incubation times) to minimize variability.

- Orthogonal Assays : Validate results with complementary techniques (e.g., fluorescence-based vs. colorimetric assays).

- Meta-Analysis : Apply factorial design to isolate confounding variables (e.g., solvent polarity, temperature fluctuations) .

Q. How can substituent modifications (e.g., replacing chloromethyl with hydroxymethyl) alter the compound’s reactivity or bioactivity?

- Methodological Answer :

- Synthetic Strategy : Substitute chloromethyl with nucleophiles (e.g., amines, thiols) under basic conditions.

- Structure-Activity Relationship (SAR) : Compare logP, hydrogen bonding, and steric effects via molecular docking.

- Case Study : Replacing Cl with OH increases hydrophilicity but may reduce membrane permeability .

Theoretical and Methodological Frameworks

Q. How do theoretical frameworks guide the design of derivatives with enhanced thermal stability?

- Methodological Answer : Apply Hammett substituent constants (σ) to predict electron-withdrawing/donating effects on tetrazole ring stability. Computational models (e.g., Arrhenius plots) estimate decomposition kinetics under varying temperatures .

Q. What role do heterogeneous catalysts play in improving yield and selectivity during synthesis?

- Methodological Answer : Catalysts like Bleaching Earth Clay enhance reaction rates by providing acidic sites for intermediate stabilization. Kinetic studies (e.g., rate vs. catalyst loading) optimize turnover frequency while minimizing side reactions .

Data Management and Validation

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.